N-(2H-1,3-benzodioxol-5-yl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O6/c1-29-14-3-2-4-15(10-14)32-20-19-24-26(21(28)25(19)8-7-22-20)11-18(27)23-13-5-6-16-17(9-13)31-12-30-16/h2-10H,11-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWVCOSYFQWCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and triazolopyrazinyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Benzodioxole derivatives: Prepared through cyclization reactions involving catechol and formaldehyde.
Triazolopyrazinyl derivatives: Synthesized via cyclization of hydrazine derivatives with diketones.
The final coupling reaction often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenoxy group can be oxidized to form corresponding quinones.
Reduction: The triazolopyrazinyl moiety can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interfering with signaling pathways: Such as the PI3K-AKT or MAPK pathways, which are involved in cell growth and survival.
Inducing oxidative stress: Leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 3-methoxyphenoxy group may confer moderate lipophilicity compared to cyclohexylethoxy () or tetrazolyl () substituents, impacting membrane permeability .
- Linker Diversity : Acetamide linkers are common (e.g., –3), suggesting stability in physiological conditions, while ether linkages () might enhance metabolic resistance .
Pharmacological and Physicochemical Properties
While explicit data for the target compound are unavailable, inferences can be drawn from structural analogs:
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that combines elements from benzodioxole and triazolo-pyrazine moieties. Its molecular formula is , which suggests a significant potential for biological interactions due to the presence of various functional groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives. For instance, a study evaluated various benzodioxole-based thiosemicarbazones for their cytotoxic effects against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity while maintaining low toxicity towards normal cells (NIH/3T3 fibroblasts) .
Key Findings:
- Compound Efficacy: Among the tested compounds, one derivative demonstrated the highest efficacy against A549 and C6 cells by inducing apoptosis and inhibiting DNA synthesis.
- Mechanism of Action: The anticancer activity was associated with mitochondrial membrane potential disruption and increased apoptosis rates .
Mechanistic Insights
The mechanism underlying the anticancer activity of benzodioxole derivatives appears to involve several pathways:
- Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis; thus, its inhibition can lead to decreased proliferation of cancer cells.
- Mitochondrial Dysfunction: Compounds that disrupt mitochondrial function can trigger apoptosis through intrinsic pathways.
- SIRT1 Inhibition: Some studies suggest that SIRT1 inhibition may play a role in enhancing anticancer activity by affecting cellular metabolism and survival pathways .
Study 1: Synthesis and Evaluation of Benzodioxole Derivatives
In a study published in 2016, researchers synthesized new benzodioxole derivatives and evaluated their anticancer properties. The results showed that specific substitutions on the benzodioxole ring significantly influenced cytotoxicity against cancer cell lines .
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|---|
| Compound 1 | A549 | 12.5 | Yes |
| Compound 2 | C6 | 15.0 | Yes |
| Compound 5 | NIH/3T3 | >100 | No |
Study 2: Docking Studies on SIRT1
Another investigation involved docking studies to understand how these compounds interact with SIRT1. The results indicated that certain derivatives could effectively bind to SIRT1, suggesting a possible mechanism for their anticancer effects through modulation of metabolic pathways .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling and cyclization. Key steps include:
- Cyclization using POCl₃ : Phosphorus oxychloride (POCl₃) at 120°C facilitates cyclization of hydrazide intermediates into [1,2,4]triazolo-pyrazine cores, as demonstrated in analogous triazolo-pyrazine syntheses .
- Amide Coupling : Acetamide side chains are introduced via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Characterization :
- NMR and IR Spectroscopy : Confirms functional groups and regiochemistry of intermediates .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline intermediates (e.g., benzodioxolyl or triazolo-pyrazine moieties) .
- LC-MS/Elemental Analysis : Validates molecular weight and purity .
Basic: How do researchers initially assess the biological activity of this compound?
Methodological Answer:
- In Silico Prediction : Tools like the PASS program predict potential biological targets (e.g., kinase inhibition, anti-inflammatory activity) based on structural analogs .
- Radical Scavenging Assays : DPPH or ABTS assays evaluate antioxidant potential, as seen in triazolo-benzothiazine derivatives .
- Enzyme Inhibition Assays : For kinase or protease targets, fluorescence-based assays using ATP analogs or fluorogenic substrates are employed .
Advanced: How can computational docking resolve binding mode contradictions for this compound?
Methodological Answer:
- Software Selection : AutoDock Vina is preferred for its balance of speed and accuracy in predicting ligand-receptor interactions .
- Protocol :
- Grid Box Optimization : Define binding sites using crystallographic data of homologous targets (e.g., COX-2 or MAP kinases).
- Scoring Function Refinement : Adjust parameters to account for triazolo-pyrazine’s electron-rich regions and hydrogen-bonding potential .
- Cluster Analysis : Compare top-ranked poses to identify consensus binding modes, resolving discrepancies from low-resolution experimental data .
Advanced: What strategies optimize reaction yields for the triazolo-pyrazine core?
Methodological Answer:
- Quantum Chemical Calculations : Tools like Gaussian or ORCA model transition states to identify rate-limiting steps (e.g., cyclization barriers) .
- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically. For example, DMF enhances solubility of aromatic intermediates, while EtOH improves cyclization efficiency .
- In Situ Monitoring : Use HPLC or FT-IR to track reaction progress and isolate intermediates before side reactions occur .
Advanced: How are reaction kinetics analyzed for intermediates with unstable substituents?
Methodological Answer:
- Stopped-Flow Spectroscopy : Captures rapid degradation kinetics of labile groups (e.g., methoxyphenoxy or benzodioxolyl moieties) .
- Arrhenius Modeling : Determines activation energy for decomposition pathways, guiding storage conditions (e.g., -20°C under nitrogen) .
- Competitive Reactivity Studies : Compare rates of competing reactions (e.g., hydrolysis vs. oxidation) using LC-MS time-course data .
Basic: What spectroscopic techniques differentiate regioisomers in the triazolo-pyrazine ring?
Methodological Answer:
- ¹H-¹H NOESY NMR : Identifies spatial proximity of protons in alternative regioisomers (e.g., triazolo-N1 vs. N2 substitution) .
- ¹³C NMR Chemical Shifts : Carbonyl carbons in 3-oxo-triazolo-pyrazines show distinct deshielding (~170-175 ppm) compared to non-oxo analogs .
- IR Stretching Frequencies : C=O stretches (~1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) confirm oxo and acetamide groups .
Advanced: How are molecular dynamics simulations used to validate stability in biological environments?
Methodological Answer:
- Explicit Solvent MD : Simulate the compound in water/lipid bilayers (e.g., GROMACS) to assess conformational stability over 100+ ns trajectories .
- Binding Free Energy Calculations : Use MM-PBSA/GBSA to quantify target affinity, identifying critical residues (e.g., hydrophobic pockets in kinases) .
- Metadynamics : Map free energy surfaces for protonation states of the benzodioxolyl group under physiological pH .
Basic: What assays evaluate anti-inflammatory potential of this compound?
Methodological Answer:
- COX-2 Inhibition Assay : Measure IC₅₀ via fluorometric kits (e.g., Cayman Chemical) using recombinant COX-2 enzyme .
- Cytokine Profiling : ELISA quantifies TNF-α/IL-6 suppression in LPS-stimulated macrophages .
- NF-κB Luciferase Reporter Assay : Evaluates transcriptional activity in HEK293 cells transfected with NF-κB response elements .
Advanced: How do researchers reconcile conflicting data in SAR studies of analogs?
Methodological Answer:
- 3D-QSAR Modeling : CoMFA or CoMSIA correlates structural variations (e.g., methoxyphenoxy vs. chlorophenyl) with activity cliffs .
- Free-Wilson Analysis : Decomposes substituent contributions to activity, isolating conflicting moieties for re-synthesis .
- Meta-Analysis : Cross-reference data from analogous scaffolds (e.g., pyrazolo-pyrimidines vs. triazolo-pyrazines) to identify conserved pharmacophores .
Advanced: What methodologies confirm the metabolic stability of this compound?
Methodological Answer:
- Liver Microsome Assays : Incubate with human/rat microsomes, monitoring parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to assess isoform-specific interactions .
- In Silico ADMET Prediction : Tools like SwissADME predict metabolic hotspots (e.g., benzodioxolyl O-dealkylation) for targeted deuterium labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
